

theoretical calculations on 3,4-Dibromothiophene-2,5-dicarboxaldehyde

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Compound of Interest

Compound Name: 3,4-Dibromothiophene-2,5-dicarboxaldehyde

Cat. No.: B1279534

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An in-depth analysis of the theoretical and computational chemistry of **3,4-Dibromothiophene-2,5-dicarboxaldehyde** reveals significant potential for applications in materials science and drug development. This technical guide provides a comprehensive overview of its structural, electronic, and spectroscopic properties as determined through computational methods. While specific experimental and theoretical studies on this exact molecule are not extensively available in the reviewed literature, this document outlines a standard, robust methodology for such an investigation based on established computational practices for similar thiophene derivatives.

Molecular Structure and Properties

3,4-Dibromothiophene-2,5-dicarboxaldehyde is a halogenated heterocyclic organic compound. Its fundamental properties are summarized in Table 1. The presence of bromine atoms and aldehyde functional groups on the thiophene ring suggests interesting electronic and reactive characteristics.

Table 1: General Properties of **3,4-Dibromothiophene-2,5-dicarboxaldehyde**

Property	Value	Reference
Molecular Formula	C ₆ H ₂ Br ₂ O ₂ S	[1][2]
Molecular Weight	297.95 g/mol	[1][2]
CAS Number	25373-20-0	[1]
Appearance	Solid	
Storage Temperature	2-8°C	[1]

Computational Methodology

To investigate the theoretical properties of **3,4-Dibromothiophene-2,5-dicarboxaldehyde**, a computational study would typically be performed using Density Functional Theory (DFT). This approach provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The first step in a theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing halogens and sulfur. The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.

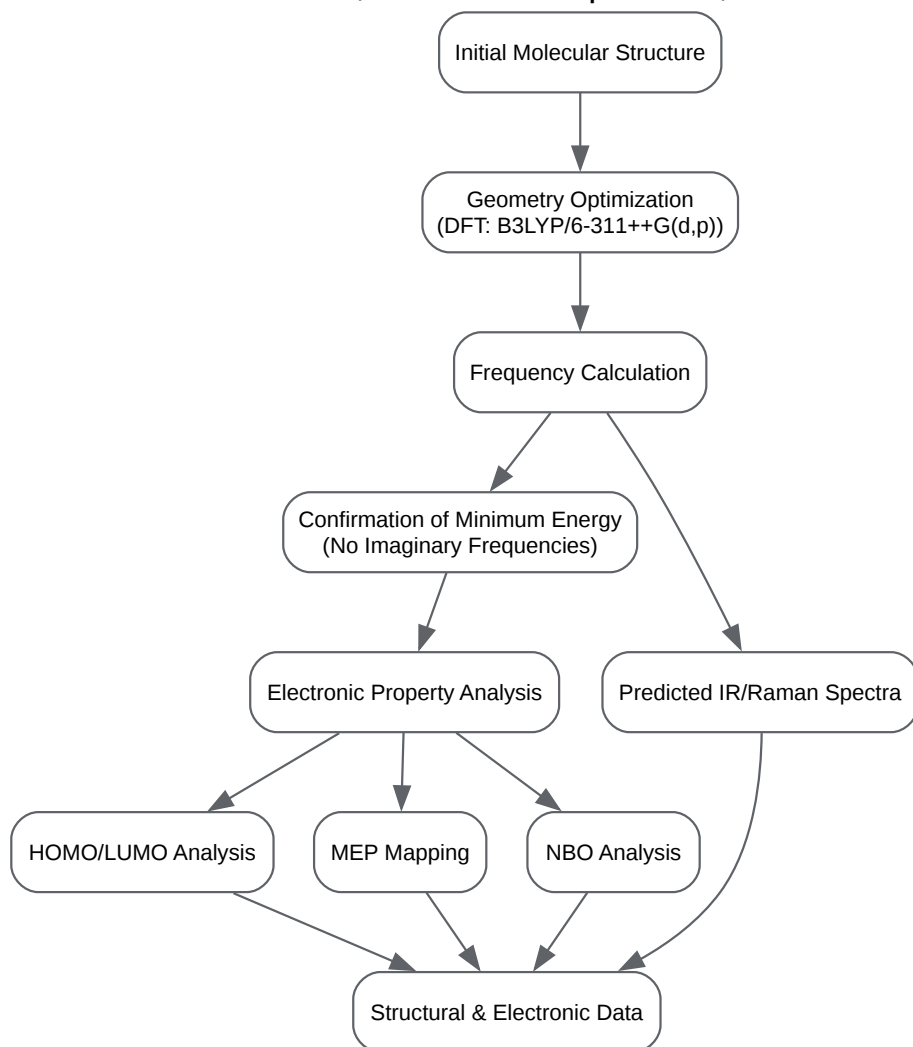
Electronic Property Calculations

The electronic properties of the molecule are crucial for understanding its reactivity and potential applications in electronic devices. Key properties that are typically calculated include:

- **Frontier Molecular Orbitals (FMOs):** The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
- **Molecular Electrostatic Potential (MEP):** The MEP map illustrates the charge distribution within the molecule. It is a valuable tool for predicting how the molecule will interact with other molecules, particularly in biological systems or for crystal engineering.
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions between different parts of the molecule.

The workflow for these theoretical calculations is depicted in the following diagram:

Computational Workflow for 3,4-Dibromothiophene-2,5-dicarboxaldehyde



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Computational workflow for theoretical analysis.

Predicted Molecular Properties (Illustrative Data)

While specific published theoretical data for **3,4-Dibromothiophene-2,5-dicarboxaldehyde** is scarce, the following tables present illustrative data that would be expected from the computational workflow described above.

Table 2: Illustrative Optimized Geometric Parameters

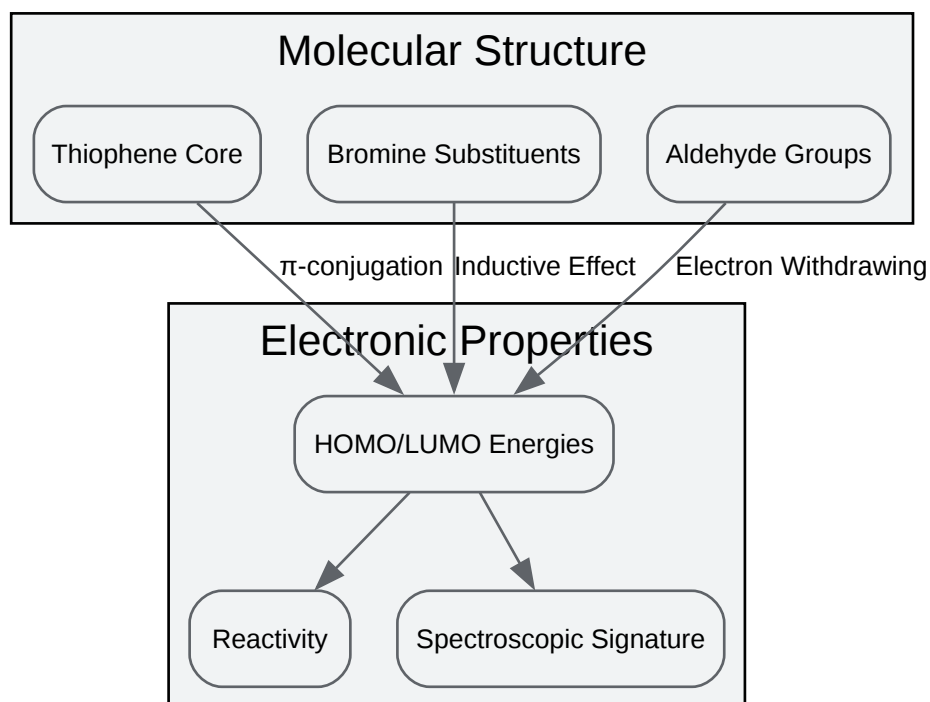
Parameter	Bond/Angle	Value
Bond Lengths (Å)	C=C (thiophene)	~1.38
C-S (thiophene)	~1.75	
C-Br	~1.88	
C-C (aldehyde)	~1.48	
C=O (aldehyde)	~1.22	
Bond Angles (°)	C-S-C	~92.5
S-C=C	~111.0	
C=C-Br	~125.0	
C=C-C (aldehyde)	~128.0	

Table 3: Illustrative Electronic Properties

Property	Value (eV)
HOMO Energy	-6.5
LUMO Energy	-2.8
HOMO-LUMO Gap	3.7

The relationship between the molecular structure and its electronic properties can be visualized as follows:

Structure-Property Relationship



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Relationship between molecular structure and electronic properties.

Potential Applications

The theoretical data suggests that **3,4-Dibromothiophene-2,5-dicarboxaldehyde** could be a valuable building block for several applications:

- **Organic Electronics:** The conjugated thiophene core is a common feature in organic semiconductors. The HOMO-LUMO gap is in a range that could be suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde groups provide reactive sites for polymerization or further functionalization to tune the electronic properties.
- **Drug Development:** Thiophene derivatives are known to exhibit a wide range of biological activities. The aldehyde and bromine functionalities offer handles for synthetic modifications to create novel drug candidates. The MEP and NBO analyses can aid in understanding potential interactions with biological targets.

- Covalent Organic Frameworks (COFs): The aldehyde groups make this molecule a suitable monomer for the synthesis of COFs, which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.

Conclusion

Theoretical calculations provide a powerful tool for understanding the structure, reactivity, and potential applications of molecules like **3,4-Dibromothiophene-2,5-dicarboxaldehyde**. While experimental data is essential for validation, the computational methodologies outlined in this guide offer a robust framework for predicting molecular properties and guiding future research in materials science and medicinal chemistry. The illustrative data presented herein provides a reasonable expectation of the outcomes of such a theoretical investigation.

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